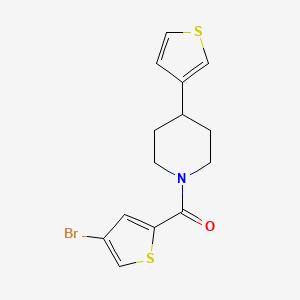

(4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-bromothiophen-2-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNOS2/c15-12-7-13(19-9-12)14(17)16-4-1-10(2-5-16)11-3-6-18-8-11/h3,6-10H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSWVROGFGATFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CS3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromothiophene.

Formation of Piperidine Derivative: The piperidine ring is functionalized with a thiophene moiety through a nucleophilic substitution reaction.

Coupling Reaction: The brominated thiophene and the piperidine derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The thiophene rings can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohol derivatives of the methanone moiety.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

a. Antimicrobial Activity

Thiophene derivatives, including the compound in focus, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

b. Neurological Disorders

The compound shows promise in the treatment of neurological conditions. Specifically, it has been investigated for its potential to act as an antagonist at the calcitonin gene-related peptide receptor, which could be beneficial in managing migraines and other neurogenic pain conditions.

c. Metabolic Disorders

Studies have indicated that compounds similar to (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in the metabolic syndrome. This inhibition may help treat disorders such as type 2 diabetes and obesity by improving insulin sensitivity and reducing hypertension .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli growth with minimum inhibitory concentrations comparable to established antibiotics. |

| Study 2 | Neurological Applications | Showed efficacy as a calcitonin gene-related peptide receptor antagonist in animal models for migraine treatment. |

| Study 3 | Metabolic Syndrome | Inhibited 11β-hydroxysteroid dehydrogenase type 1, improving insulin sensitivity in diabetic models. |

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Thiophene Derivatives: Compounds like 4,7-bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole.

Piperidine Derivatives: Various substituted piperidines used in medicinal chemistry.

Uniqueness: (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to its combination of a brominated thiophene ring and a piperidine ring with a thiophene moiety. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .

Biological Activity

The compound (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone represents a unique class of organic compounds with potential biological significance. Its structure includes a bromothiophene moiety and a piperidine ring, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula for the compound is with a molecular weight of approximately 356.3 g/mol. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.3 g/mol |

| CAS Number | 1797244-14-4 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with the Ras oncogene pathway .

- Receptor Modulation : The compound could also act as a modulator for specific receptors, influencing pathways related to inflammation and immune response .

- Cytotoxicity : Research has shown that derivatives of thiophene compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Studies

Several studies have explored the biological effects of similar thiophene derivatives, providing insights into the potential applications of this compound:

Case Study 1: Cancer Cell Lines

A study investigating the effects of thiophene derivatives on cancer cells demonstrated that compounds similar to this compound inhibited cell growth and induced apoptosis in breast and colon cancer cell lines. The mechanism was attributed to the suppression of Na+/K+-ATPase activity and Ras oncogene signaling pathways .

Case Study 2: Anti-inflammatory Activity

Another research highlighted the anti-inflammatory properties of thiophene-based compounds, which were shown to decrease TNF-alpha production in macrophages. This suggests that this compound might have therapeutic potential in treating autoimmune diseases like rheumatoid arthritis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, it is essential to compare it with other similar compounds:

| Compound Name | Biological Activity |

|---|---|

| (4-Bromo-thiophen-2-yloxy)-piperidine | Moderate cytotoxicity against leukemia cells |

| (5-Chloro-thiophen)-piperidine | Strong anti-inflammatory effects |

| (4-Chlorothiophen)-piperidine | Inhibits tumor growth in animal models |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling a bromothiophene derivative with a thiophene-substituted piperidine via a methanone linker. For example, analogous compounds are synthesized by reacting brominated heterocycles (e.g., 5-bromopyridine) with substituted piperidines under reflux in anhydrous tetrahydrofuran (THF) with a palladium catalyst . Key parameters include temperature control (60–80°C), inert atmosphere (N₂), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization often requires adjusting stoichiometric ratios (1:1.2 for nucleophile:electrophile) and catalyst loading (5–10 mol%) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromothiophene protons at δ 7.2–7.5 ppm; piperidine CH₂ groups at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond angles (e.g., C–Br bond length ~1.89 Å; dihedral angles between thiophene and piperidine rings <30°) .

- HPLC-MS : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) and ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 422) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodology :

- Enzyme Inhibition : Test against kinases (e.g., JAK2) or GPCRs (e.g., serotonin receptors) using fluorescence polarization assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess half-life (t₁/₂) and intrinsic clearance .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., debromination)?

- Methodology :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during coupling, reducing unwanted nucleophilic side reactions .

- Alternative Catalysts : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for higher functional group tolerance .

- Low-Temperature Quenching : Add reaction mixtures to ice-cold water to arrest radical-mediated debromination .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Batch Reproducibility : Compare multiple synthetic batches (≥3) via LC-MS to rule out impurity-driven artifacts .

- Cell Line Validation : Confirm target receptor expression (e.g., qPCR for serotonin receptors) in assay models to contextualize activity discrepancies .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to calculate Hill slopes; slopes >1 may indicate off-target effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the thiophene and piperidine moieties?

- Methodology :

- Analog Libraries : Synthesize derivatives with substituent variations (e.g., 3-fluorothiophene, 4-methylpiperidine) and screen for potency shifts .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., 5-HT₆ receptor) .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., methanone carbonyl) .

Q. How to design in vivo studies to evaluate CNS penetration and metabolic stability?

- Methodology :

- Blood-Brain Barrier (BBB) Assays : Parallel artificial membrane permeability assay (PAMPA-BBB) to predict logBB values .

- Rodent Pharmacokinetics : Intravenous/oral dosing in Sprague-Dawley rats with plasma/brain sampling at 0.5, 2, 6, and 24 hours .

- Metabolite Identification : LC-HRMS of urine and bile to detect glucuronidation or sulfation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.